molecular formula C21H25N5OS B12247299 3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine

3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B12247299
M. Wt: 395.5 g/mol
InChI Key: WVERMHNVDGMRBJ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine core substituted with ethoxyphenyl and piperazinyl-thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions

    Preparation of Pyridazine Core: The pyridazine core can be synthesized via the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-ethoxyphenyl halide and the pyridazine core.

    Introduction of Piperazinyl-Thiazolyl Group: The piperazinyl-thiazolyl group can be introduced through a multi-step process involving the formation of the thiazole ring followed by its attachment to the piperazine ring and subsequent coupling with the pyridazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for nucleophilic substitution or electrophilic reagents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine
  • 3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine

Uniqueness

3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

4-[[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C21H25N5OS/c1-3-27-19-6-4-17(5-7-19)20-8-9-21(24-23-20)26-12-10-25(11-13-26)14-18-15-28-16(2)22-18/h4-9,15H,3,10-14H2,1-2H3

InChI Key

WVERMHNVDGMRBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CSC(=N4)C

Origin of Product

United States

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